molecular formula C9H12O3 B3357046 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one CAS No. 70107-36-7

1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one

Cat. No.: B3357046
CAS No.: 70107-36-7
M. Wt: 168.19 g/mol
InChI Key: ILDLIVMDJYNLSH-UHFFFAOYSA-N
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Description

1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one is a furan derivative featuring a methoxymethyl group at the 5-position, a methyl group at the 2-position, and an acetyl group (ethanone) at the 3-position of the furan ring. Its structure combines electron-donating (methoxymethyl) and electron-withdrawing (acetyl) groups, which influence its physical properties and reactivity.

Properties

IUPAC Name

1-[5-(methoxymethyl)-2-methylfuran-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(10)9-4-8(5-11-3)12-7(9)2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDLIVMDJYNLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)COC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499740
Record name 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70107-36-7
Record name 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one typically involves the reaction of 5-(methoxymethyl)-2-methylfuran with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related furan derivatives, focusing on substituent effects, synthesis, and functional properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Furan Positions) Molecular Formula Molecular Weight Synthesis Yield (%) Melting Point (°C) Notable Properties/Activities References
Target Compound 2-Me, 5-(MeOCH2), 3-Ac C9H12O3 168.19 - - - -
1-(5-(Hydroxymethyl)-2-Me-furan-3-yl)Ethan-1-one 2-Me, 5-(HOCH2), 3-Ac C8H10O3 154.16 - - Higher polarity than methoxymethyl
DMAF (1-(5-(1,2-Dihydroxyethyl)-2-Me-furan-3-yl)Ethan-1-one) 2-Me, 5-(CH(OH)CH2OH), 3-Ac C9H12O4 184.19 42 - Biorefining applications
1-(5-Methyl-2-furyl)Ethan-1-one 5-Me, 2-furyl, 3-Ac C7H8O2 124.14 - - Simplified structure; lower MW
4c (1-(4-(4-Hydroxy-3,5-dimethylphenyl)-5-(4-methoxyphenyl)-2-Me-furan-3-yl)Ethan-1-one) 2-Me, 4-aryl, 5-aryl, 3-Ac C22H22O3 334.41 89 185–187 High yield via one-pot synthesis
Key Observations:
  • Bulkier substituents (e.g., aryl groups in compound 4c) increase molecular weight and melting points, as seen in 4c (185–187°C) . Polar groups like dihydroxyethyl in DMAF improve water solubility, making it suitable for biorefining applications .
  • Synthesis Efficiency :

    • One-pot multicomponent reactions (e.g., for compound 4c) achieve high yields (89%), suggesting efficient routes for complex furans .
    • Catalyzed low-temperature reactions for DMAF yield 42%, balancing efficiency with functional group compatibility .

Biological Activity

1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one is a chemical compound that belongs to the furan family, characterized by its unique structure which includes a furan ring substituted with methoxymethyl and methyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

Antioxidant Activity

The antioxidant activity of furan derivatives is another area of interest. These compounds can scavenge free radicals and may protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The mechanism involves the interaction of the furan moiety with reactive oxygen species (ROS), potentially leading to protective effects in biological systems.

Cytotoxicity and Anticancer Activity

A notable aspect of research surrounding this compound is its cytotoxicity against cancer cell lines. In vitro studies have demonstrated that certain furan derivatives possess anticancer properties, showing effectiveness against various cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The cytotoxic effects are typically evaluated using assays like MTT or XTT, which measure cell viability after treatment with the compound.

The proposed mechanism of action for this compound involves its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to covalent modifications of proteins or enzymes, potentially altering their function and impacting metabolic pathways. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameKey FeaturesBiological Activity
2-Methylfuran-3-carboxylic acidLacks methoxymethyl groupLimited reactivity
5-Cyano-2-methylfuran-3-carboxylic acidContains cyano groupDifferent reactivity profile
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acidContains hydroxymethyl groupExhibits antibacterial properties
This compound Ketone derivative with methoxymethyl groupPotential antimicrobial and anticancer activity

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various furan derivatives against standard bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 100–250 µg/mL against Gram-positive bacteria like Staphylococcus aureus .

Case Study 2: Cytotoxicity Evaluation

In another investigation focusing on cytotoxicity, furan derivatives were tested on HeLa and HepG2 cell lines using MTT assays. The study found that certain derivatives could significantly reduce cell viability at concentrations as low as 50 µg/mL . This suggests a promising avenue for further exploration of this compound in cancer therapy.

Q & A

Q. What are the established synthetic routes for 1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation of a substituted furan precursor. For example, acetylation of 5-(methoxymethyl)-2-methylfuran using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization may require temperature control (0–25°C) and inert atmospheres to prevent side reactions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:
  • NMR : ¹H NMR reveals methoxymethyl (δ 3.3–3.5 ppm, singlet) and acetyl (δ 2.5–2.6 ppm, singlet) groups. Aromatic furan protons appear as distinct multiplets (δ 6.0–7.0 ppm) .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of methoxymethyl) .
  • MS : Molecular ion peak (M⁺) at m/z 168.1 (C₉H₁₂O₃) with fragmentation patterns consistent with furan ring cleavage .
  • X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .

Q. What are the known chemical reactions involving this compound?

  • Methodological Answer : Key reactions include:
  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 1-[5-(methoxymethyl)-2-methylfuran-3-yl]ethanol .
  • Oxidation : KMnO₄ in acidic conditions cleaves the furan ring, yielding dicarboxylic acid derivatives .
  • Electrophilic substitution : Bromination at the furan ring’s α-position using Br₂ in CHCl₃ .

Q. What are its applications in organic synthesis or material science?

  • Methodological Answer :
  • Intermediate : Used in synthesizing heterocyclic pharmaceuticals (e.g., antiviral or anti-inflammatory agents) due to its furan scaffold .
  • Ligand design : The methoxymethyl group enhances solubility in polar solvents, making it useful in coordination chemistry .

Advanced Research Questions

Q. How can synthesis yield be optimized given steric hindrance from the methoxymethyl group?

  • Methodological Answer : Steric effects are mitigated by:
  • Catalyst selection : Use of bulkier Lewis acids (e.g., FeCl₃) to reduce side reactions .
  • Solvent tuning : Polar aprotic solvents (e.g., DCE) improve reagent diffusion .
  • Stepwise synthesis : Introducing the methoxymethyl group post-acetylation reduces steric interference .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., α-positions on furan) .
  • MD simulations : Solvent effects (e.g., water vs. DMSO) on reaction pathways are modeled using GROMACS .

Q. What mechanisms underlie its potential biological activity (e.g., antimicrobial effects)?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against E. coli dihydrofolate reductase (DHFR) to evaluate binding affinity via fluorescence quenching .
  • ROS generation studies : Use DCFH-DA probes to measure oxidative stress in bacterial cells exposed to the compound .

Q. How to address stability issues under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS .
  • pH-rate profiling : Kinetic studies in buffers (pH 2–12) identify degradation pathways (e.g., hydrolysis of the methoxymethyl group at pH < 3) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one
Reactant of Route 2
1-[5-(Methoxymethyl)-2-methylfuran-3-yl]ethan-1-one

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